N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group at position 5. The molecule features an ethoxyethyl linker bridging the pyridazine ring to a benzenesulfonamide moiety, which is further substituted with methoxy (4-position) and two methyl groups (2- and 5-positions).
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-14-13-20(15(2)12-19(14)28-3)30(26,27)23-10-11-29-21-9-8-18(24-25-21)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADLMLFWEMKXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated pyridazine.
Ethoxy Linkage Formation: The ethoxy group can be introduced via an etherification reaction, typically using an alkyl halide and a base.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring.
Reduction: Reduction reactions can target the nitro groups if present or the sulfonamide moiety under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide may exhibit biological activity, such as enzyme inhibition or receptor modulation. It could be investigated for potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to other sulfonamide-based heterocyclic derivatives. Below is a detailed analysis using the patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 1, ) as a reference.
Structural and Physicochemical Comparison
Functional Implications
Heterocyclic Core: The pyridazine core in the target compound may confer distinct electronic properties compared to the pyrazolo[3,4-d]pyrimidine in the reference compound. The pyrazolo[3,4-d]pyrimidine in the reference compound is a fused heterocycle often associated with kinase inhibition (e.g., JAK or Aurora kinases) .
Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 3-fluorophenyl-chromenone system in the reference compound, which introduces a rigid, aromatic scaffold linked to a ketone. The methoxy and dimethyl groups on the benzenesulfonamide in the target compound could influence solubility and steric hindrance, whereas the N-methylbenzenesulfonamide in the reference compound may prioritize target affinity.
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that has attracted attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyridazine ring, a fluorophenyl group, and various functional groups that enhance its biological properties. The molecular formula is , with a molecular weight of approximately 433.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄FN₃O₄S |
| Molecular Weight | 433.49 g/mol |
| CAS Number | 920364-38-1 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The unique structure allows it to modulate the activity of these targets, leading to significant biological effects.
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using models of acute inflammation have shown decreased edema and inflammatory markers following treatment with the compound.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent study evaluated the effects of this compound on breast cancer cells. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations (IC50 = 25 µM) .
-
Anti-inflammatory Research :
- Another study assessed its effects on LPS-induced inflammation in mice. The treatment group exhibited reduced paw swelling and lower levels of inflammatory mediators compared to the control group .
- Mechanistic Insights :
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols, starting with the formation of intermediates such as the pyridazin-3-yl ether and sulfonamide coupling. Critical steps include:
- Etherification : Reaction of 6-(4-fluorophenyl)pyridazin-3-ol with 2-chloroethyl derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether linkage .
- Sulfonamide Coupling : Reacting the ether intermediate with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine . Optimization Strategies :
- Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal solvent systems and catalysts .
- Employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry) and identify high-yield conditions .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
A combination of advanced spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated in structurally related sulfonamides .
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this sulfonamide derivative?
- Functional Group Modifications : Synthesize analogs with variations in the 4-fluorophenyl, pyridazine, or sulfonamide moieties (e.g., replacing methoxy with ethoxy or altering methyl groups) .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) or cellular models to correlate structural changes with activity .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR hypotheses .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data versus computational modeling predictions for this compound?
- Cross-Validation : Compare experimental X-ray data (e.g., bond lengths, torsion angles) with density functional theory (DFT)-optimized geometries to identify discrepancies .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution versus the solid state .
- Synchrotron Refinement : Use high-resolution synchrotron data to resolve ambiguities in electron density maps .
Q. How can statistical experimental design methods (e.g., DoE) improve the optimization of multi-step synthetic protocols?
- Factorial Designs : Apply fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) across steps like etherification and sulfonamide coupling .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature × reaction time) to maximize yield while minimizing impurities .
- Case Study : A DoE approach reduced the synthesis steps of a related pyridazine derivative from 7 to 4 steps, achieving a 22% yield improvement .
Q. What mechanistic approaches are used to study unexpected byproducts formed during the synthesis of this compound?
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to detect intermediates/byproducts in real-time .
- Isotopic Labeling : Introduce ¹⁸O or deuterium labels to trace oxygen or proton transfer pathways during side reactions .
- Byproduct Isolation : Purify unexpected products (e.g., via flash chromatography) and characterize them using MS/MS fragmentation and 2D NMR (e.g., COSY, HSQC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
